molecular formula C7H7N3O3S B2991064 2-Amino-1,3-benzoxazole-5-sulfonamide CAS No. 1479273-05-6

2-Amino-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2991064
CAS No.: 1479273-05-6
M. Wt: 213.21
InChI Key: DWZUHKFGGRNZHZ-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-5-sulfonamide is a heterocyclic aromatic organic compound characterized by the presence of a benzoxazole ring fused with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of 2-aminophenol with chlorosulfonic acid. The reaction proceeds under controlled temperature conditions to ensure the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the benzoxazole core followed by sulfonation. The process is optimized to achieve high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

2-Amino-1,3-benzoxazole-5-sulfonamide is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the development of new materials with advanced properties, such as enhanced thermal stability and electrical conductivity.

Comparison with Similar Compounds

  • 2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide

  • 2-amino-1,3-benzoxazole-5-sulfonic acid

  • 2-amino-1,3-benzoxazole-6-sulfonamide

This comprehensive overview highlights the significance of 2-Amino-1,3-benzoxazole-5-sulfonamide in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Biological Activity

2-Amino-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its interactions with various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O3SC_8H_9N_3O_3S. The compound is characterized by the presence of an amino group at the 2-position and a sulfonamide group at the 5-position of the benzoxazole ring. These functional groups are crucial for its biological activity and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these activities have been documented, showing effective inhibition against pathogens such as Bacillus subtilis and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis16
Escherichia coli32

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects against a range of cancer cell lines, including:

  • Breast Cancer : MCF-7
  • Lung Cancer : A549
  • Liver Cancer : HepG2
  • Colorectal Cancer : HCT-116

The cytotoxicity of this compound was assessed using various assays, revealing significant inhibitory effects on cancer cell proliferation.

Case Study: Cytotoxic Effects

In a recent study, this compound was evaluated for its cytotoxicity against the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interaction with Biological Targets : Binding studies suggest that it interacts with specific receptors and enzymes, disrupting their normal function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the benzoxazole core or sulfonamide group can enhance its efficacy and selectivity towards specific biological targets.

ModificationEffect on Activity
Substitution at N3Increased anticancer potency
Alteration of Sulfonamide GroupEnhanced antibacterial activity

Properties

IUPAC Name

2-amino-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZUHKFGGRNZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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